3-Metilisonicotinamida

Descripción general

Descripción

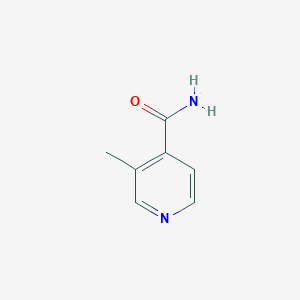

3-Methylisonicotinamide is a chemical compound with the molecular formula C7H8N2O It is a derivative of isonicotinamide, where a methyl group is attached to the third position of the pyridine ring

Aplicaciones Científicas De Investigación

3-Methylisonicotinamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

Target of Action

3-Methylisonicotinamide is a derivative of nicotinamide, which is a form of vitamin B3 It’s known that nicotinamide, the parent compound, plays a significant role as a component of the coenzyme nad .

Mode of Action

It’s known that nicotinamide, the parent compound, is involved in the prevention and/or cure of blacktongue and pellagra . It’s also known that a significant number of protein interactions are frequently formed between globular domains and short linear peptide motifs (DMI) .

Biochemical Pathways

It’s known that all components of vitamin b3, including nicotinamide, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph . These are collectively referred to as NAD(P)(H) and are involved in major metabolic pathways, such as central carbon metabolism, including glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway .

Pharmacokinetics

It’s known that these properties play a crucial role in drug discovery and chemical safety assessment .

Result of Action

It’s known that environmental factors can alter the hyper/hypomethylation of human cancer suppressor gene promoters, proto-oncogene promoters, and the whole genome, causing low/high expression or gene mutation of related genes, thereby exerting oncogenic or anticancer effects .

Action Environment

Environmental factors can affect cellular epigenetics and, hence, human health . Epigenetic marks alter the spatial conformation of chromatin to regulate gene expression. Environmental factors with epigenetic effects include behaviors, nutrition, and chemicals and industrial pollutants . Therefore, these factors could potentially influence the action, efficacy, and stability of 3-Methylisonicotinamide.

Análisis Bioquímico

Cellular Effects

It is known that high-level NAM alters cellular methyl metabolism and affects methylation of DNA and proteins, leading to changes in cellular transcriptome and proteome

Molecular Mechanism

It is known that NAM by itself inhibits poly (ADP-ribose) polymerases (PARPs), which protect genome integrity

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylisonicotinamide typically involves the methylation of isonicotinamide. One common method is the reaction of isonicotinamide with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the methylation process.

Industrial Production Methods: Industrial production of 3-Methylisonicotinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.

Análisis De Reacciones Químicas

Types of Reactions: 3-Methylisonicotinamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the methyl group or other substituents on the pyridine ring are replaced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted pyridine derivatives.

Comparación Con Compuestos Similares

Isonicotinamide: The parent compound, which lacks the methyl group at the third position.

Nicotinamide: An isomer with the carboxamide group in the third position instead of the fourth.

N-Methylnicotinamide: A related compound with a methyl group on the nitrogen atom of the carboxamide group.

Uniqueness: 3-Methylisonicotinamide is unique due to the presence of the methyl group at the third position, which can influence its chemical reactivity and biological activity. This structural modification can lead to differences in its interaction with molecular targets compared to its analogs.

Actividad Biológica

3-Methylisonicotinamide (3-MINA) is a derivative of nicotinamide, which has garnered attention for its potential biological activities and therapeutic applications. This article explores the biological activity of 3-MINA, focusing on its roles in metabolic pathways, neuroprotection, and potential implications in various diseases.

3-MINA is synthesized from nicotinamide through methylation processes. The enzyme Nicotinamide N-methyltransferase (NNMT) plays a crucial role in this conversion, influencing the metabolism of nicotinamide and its derivatives. NNMT has been implicated in various physiological processes, including energy metabolism and the regulation of inflammatory responses .

Biological Activities

1. Neuroprotective Effects:

Research indicates that 3-MINA exhibits neuroprotective properties. In studies involving neuroblastoma SH-SY5Y cells, treatment with 3-MINA prevented cell death induced by complex I inhibitors, suggesting its potential as a therapeutic agent against neurodegenerative diseases .

2. Anti-inflammatory Properties:

3-MINA has been shown to modulate inflammatory responses. In animal models, it reduced inflammatory markers and protected renal tubular cells from lipotoxicity . This suggests a role for 3-MINA in managing conditions characterized by chronic inflammation.

3. Metabolic Regulation:

The compound influences metabolic pathways by affecting NAD+ synthesis and regulating insulin sensitivity. Increased levels of 3-MINA have been associated with improved metabolic profiles in mouse models of obesity and diabetes .

Case Study 1: Neurodegenerative Disease

A recent case study highlighted the effects of nicotinamide metabolism in a patient with an unknown neurodegenerative disease. The patient's response to nicotinamide challenges indicated altered metabolic pathways involving 3-MINA, suggesting that dysregulation of this compound may contribute to disease progression .

Case Study 2: Obesity and Insulin Resistance

In another study involving mouse models, the upregulation of NNMT and subsequent increases in 3-MINA levels were linked to the development of insulin resistance and obesity. Reducing NNMT expression resulted in improved metabolic outcomes, indicating the therapeutic potential of targeting 3-MINA pathways in obesity management .

Research Findings

Propiedades

IUPAC Name |

3-methylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-4-9-3-2-6(5)7(8)10/h2-4H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDMUIQZTHZWGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376256 | |

| Record name | 3-methylpyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251101-36-7 | |

| Record name | 3-methylpyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.